molecular formula C10H9BrF3NO B14063775 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one

1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14063775
M. Wt: 296.08 g/mol
InChI Key: UKKJOTOBKJBVKS-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a trifluoromethyl (-CF₃) group and an amino (-NH₂) substituent on the phenyl ring. The compound’s structure combines electron-withdrawing (CF₃, Br) and electron-donating (NH₂) groups, which influence its electronic distribution, solubility, and reactivity. Its structural features make it a candidate for pharmaceutical intermediates or agrochemical research, particularly where trifluoromethyl groups enhance metabolic stability .

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO/c1-5(11)9(16)8-6(10(12,13)14)3-2-4-7(8)15/h2-5H,15H2,1H3

InChI Key

UKKJOTOBKJBVKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The molecular formula of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is C₁₀H₉BrF₃NO , with a molecular weight of 296.08 g/mol . The compound’s IUPAC name, 1-[2-amino-6-(trifluoromethyl)phenyl]-2-bromopropan-1-one , reflects its substitution pattern: a phenyl ring bearing an amino group (C-2) and a trifluoromethyl group (C-6), coupled with a 2-bromopropan-1-one chain. Key synthetic challenges include:

  • Regioselective introduction of the amino and trifluoromethyl groups on the phenyl ring.
  • Bromination selectivity at the propanone β-carbon.
  • Stability concerns due to the electron-withdrawing trifluoromethyl group, which complicates nucleophilic aromatic substitution.

Synthetic Routes and Methodologies

Route 1: Friedel-Crafts Acylation Followed by Functionalization

This two-step approach begins with the synthesis of the trifluoromethylated phenyl backbone, followed by bromination and amination.

Step 1: Synthesis of 1-(6-Trifluoromethylphenyl)propan-1-one

A modified Friedel-Crafts acylation is employed, where benzotrifluoride reacts with propanoyl chloride in the presence of AlCl₃ as a Lewis acid. The reaction proceeds at 0–5°C in dichloromethane, yielding 1-(3-trifluoromethylphenyl)propan-1-one as the major isomer (∼85% purity).

Step 2: Bromination and Amination

The propanone intermediate undergoes α-bromination using HBr/H₂O₂ in acetic acid at 60°C , achieving 70–75% conversion to 2-bromopropan-1-one. Subsequent nitration (HNO₃/H₂SO₄ ) at the ortho position, followed by Pd/C-catalyzed hydrogenation , introduces the amino group.

Key Data :

Parameter Value
Overall Yield 58%
Purity (HPLC) ≥98% after recrystallization
Reaction Time 48 hours (total)

Limitations :

  • Low regioselectivity during nitration (∼15% para byproduct).
  • Requires multiple purification steps.

Route 2: Grignard Reagent-Mediated Synthesis

Adapted from patent WO2021171301A1, this method leverages Grignard chemistry to construct the ketone backbone.

Step 1: Formation of Grignard Reagent

A halo-benzotrifluoride isomer mixture (96% meta, 3% para, 1% ortho) reacts with Mg in THF under N₂ , catalyzed by CuI , to form the Grignard complex.

Step 2: Ketene Coupling

The Grignard reagent reacts with methyl ketene in hexane at −20°C , yielding 1-(3-trifluoromethylphenyl)propan-1-one with 89% regioselectivity.

Step 3: Bromination and Ammonolysis

Bromination using PBr₃ in DCM introduces the bromine atom (82% yield). The amino group is introduced via Hoffmann degradation of an intermediate amide.

Advantages :

  • Higher regiocontrol (≤0.1% impurities).
  • Scalable to continuous flow reactors for industrial production.

Route 3: Direct Bromination of Pre-Aminated Intermediates

To circumvent nitration challenges, this route starts with 2-amino-6-trifluoromethylbenzaldehyde .

Step 1: Aldol Condensation

The aldehyde reacts with bromoacetone in ethanol under basic conditions (K₂CO₃), forming the propanone chain via aldol addition (65% yield).

Step 2: Oxidation

The aldol adduct is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the target compound.

Challenges :

  • Over-oxidation risks degrading the trifluoromethyl group.
  • Limited scalability due to stoichiometric chromium use.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent advancements employ microreactors to enhance heat transfer and mixing efficiency. For example, bromination in a Corning AFR reactor at 100°C reduces reaction time from 12 hours (batch) to 2 hours, with 95% conversion.

Solvent and Catalyst Selection

  • Solvents : Dichloromethane (Route 1) offers high solubility but faces regulatory restrictions; 2-MeTHF (Route 2) is a greener alternative.
  • Catalysts : CuI in Grignard reactions minimizes side reactions (e.g., Wurtz coupling).

Characterization and Quality Control

Critical analytical data for the final compound include:

  • ¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃), 4.02 (q, 1H, CHBr), 6.8–7.4 (m, 3H, Ar-H).
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
  • Melting Point : 112–114°C.

Applications and Derivative Synthesis

The compound serves as a precursor to trifluoxystrobin -like agrochemicals and kinase inhibitors. Its bromine atom participates in Suzuki-Miyaura cross-couplings , enabling diversification into biaryl derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

(a) 1-[2-Amino-6-(trifluoromethoxy)phenyl]-2-bromopropan-1-one (CAS 1804216-48-5)

  • Key Difference : The trifluoromethoxy (-OCF₃) group replaces the trifluoromethyl (-CF₃) at the phenyl ring’s 6-position.
  • However, the ether linkage could reduce thermal stability. This compound is listed as a commercial research chemical (), indicating its utility in medicinal chemistry .

(b) 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6)

  • Key Difference: The bromine and -CF₃ groups are positioned at the 2- and 4-positions of the phenyl ring, respectively, instead of 2- and 6-positions. The compound also lacks the amino group and has a shorter propanone chain.
  • Impact: The meta-substitution pattern (2- and 4-positions) reduces steric hindrance compared to the target compound’s 2,6-substitution. The absence of an amino group likely decreases solubility in aqueous media. Its boiling point (258.8°C predicted) and density (1.564 g/cm³) suggest moderate volatility and compact molecular packing .

(c) 2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9)

  • Key Difference: Simplifies to a phenylacetophenone derivative with -CF₃ at the ortho position, lacking both the amino group and bromine.
  • Its applications are primarily in materials science and as a synthetic intermediate () .

Structural and Reactivity Comparison

Compound Molecular Formula Substituents Key Reactivity Applications
Target Compound C₁₀H₉BrF₃NO 2-NH₂, 6-CF₃, 2-Br (propanone) Nucleophilic substitution (Br site), hydrogen bonding (NH₂) Pharmaceutical intermediates
1-[2-Amino-6-(OCF₃)phenyl]-2-bromopropan-1-one C₁₀H₉BrF₃NO₂ 2-NH₂, 6-OCF₃, 2-Br (propanone) Enhanced polarity, potential metabolic stability Research chemical ()
1-(2-Bromo-4-CF₃phenyl)ethanone C₉H₆BrF₃O 2-Br, 4-CF₃ Electrophilic aromatic substitution Organic synthesis intermediate
2'-(Trifluoromethyl)acetophenone C₉H₇F₃O 2-CF₃ Friedel-Crafts reactions, ketone chemistry Materials science, agrochemicals

Physicochemical and Functional Insights

  • Electronic Effects: The target compound’s -CF₃ and Br groups create electron-deficient aromatic rings, while the -NH₂ group donates electrons, creating a push-pull electronic system. This contrast is absent in the 2'-(trifluoromethyl)acetophenone, which lacks amino functionality .
  • Solubility: The amino group in the target compound improves water solubility compared to non-amino analogs (e.g., CAS 1131605-31-6). However, the -OCF₃ variant (CAS 1804216-48-5) may exhibit even higher polarity .
  • Reactivity: Bromine at the propanone’s β-position (target compound) makes it susceptible to nucleophilic displacement, a feature absent in phenyl-brominated analogs like CAS 1131605-31-6 .

Biological Activity

1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, including a brominated propanone group and an amino-substituted phenyl ring with a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, specifically its antimicrobial and anticancer properties.

  • Molecular Formula : C10H9BrF3N
  • Molecular Weight : 296.08 g/mol
  • CAS Number : 1804221-00-8

The trifluoromethyl group enhances the compound's lipophilicity, which may affect its interaction with biological targets and influence its solubility in organic solvents .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study found that derivatives of this compound demonstrated moderate activity against various cancer cell lines, with mean IC50_{50} values around 92.4 µM across a panel of eleven different human cancer cell lines, including colon and lung cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50_{50} (µM)Cancer Cell Lines Tested
This compound92.4HT-29, GXF 251, LXFA 629
Doxorubicin0.12 - 2.78MCF-7, A549, A375
Tamoxifen10.38MCF-7

The presence of electron-withdrawing groups (EWGs), such as the trifluoromethyl group, is crucial for enhancing biological activity. These modifications can lead to increased binding affinity to molecular targets involved in cancer progression .

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group likely plays a role in enhancing binding affinity, while the bromine atom facilitates substitution reactions leading to active metabolites .

Flow cytometry analyses have indicated that compounds related to this structure can induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that this compound may exhibit antimicrobial properties. Its ability to interact with various biological targets makes it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on the structure of this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities against multiple cancer cell lines, demonstrating that modifications to the amino and trifluoromethyl groups significantly influenced their potency .
  • Apoptosis Induction : Another investigation focused on the apoptotic mechanisms induced by these compounds in MCF-7 breast cancer cells, revealing that they could activate p53 pathways leading to increased apoptosis .

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one, and what are their respective advantages?

Methodological Answer: The compound is typically synthesized via a multi-step route:

Friedel-Crafts Acylation : Introduce the ketone group to the aromatic ring using a trifluoromethyl-substituted aniline derivative and bromoacetyl bromide.

Bromination : Direct bromination at the α-position of the ketone using reagents like N-bromosuccinimide (NBS) under radical or acidic conditions .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) isolates the product.
Advantages :

  • Radical bromination offers regioselectivity for α-bromination .
  • Friedel-Crafts acylation preserves the amino group due to its directing effects .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify the aromatic protons (δ 6.8–7.5 ppm), trifluoromethyl group (δ -60 to -65 ppm in 19^{19}F NMR), and bromine’s deshielding effect on adjacent protons .
    • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths/angles and confirms the planar aromatic system .

Advanced Questions

Q. How can Density Functional Theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Electronic Structure : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the HOMO-LUMO gap, revealing charge distribution at the amino and bromo groups, which influence electrophilic substitution .
  • Reactivity : AIM (Atoms in Molecules) theory analyzes bond critical points, predicting sites for nucleophilic attack (e.g., the carbonyl carbon) .
  • Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models .

Q. What experimental design considerations are critical for resolving contradictions in reported spectral data or crystal structures?

Methodological Answer:

  • Data Reproducibility :
    • Ensure consistent solvent systems for NMR (e.g., DMSO-d6_6 vs. CDCl3_3) to avoid solvent-induced shifts .
    • For SXRD, collect high-resolution data (<1 Å) and refine with SHELXL to minimize residual density errors .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., debrominated derivatives) that may skew spectral interpretations .

Q. What strategies optimize the regioselectivity in bromination reactions for derivatives of this compound?

Methodological Answer:

  • Directing Groups : The amino group (-NH2_2) directs bromination to the ortho/para positions. Use Lewis acids (e.g., FeCl3_3) to enhance α-bromination at the ketone .
  • Radical vs. Electrophilic Pathways :
    • NBS/benzoyl peroxide favors α-bromination via radical mechanisms .
    • Br2_2/H2_2SO4_4 targets aromatic rings but risks over-bromination.
  • Kinetic Control : Low temperatures (-20°C) favor α-bromination, while higher temperatures promote aryl bromination .

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